Methanamine, N-(4-pyridinylmethylene)-
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Overview
Description
Methyl-pyridin-4-ylmethylene-amine is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of a methyl group attached to the pyridine ring at the 4-position and a methylene-amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl-pyridin-4-ylmethylene-amine typically involves the reaction of pyridine derivatives with appropriate reagents. One common method is the reaction of 4-methylpyridine with formaldehyde and ammonia under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained at around 60-80°C to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of methyl-pyridin-4-ylmethylene-amine can be scaled up using continuous flow reactors. This allows for better control over reaction parameters and higher yields. The use of catalysts, such as palladium or nickel, can also enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Methyl-pyridin-4-ylmethylene-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where the methylene-amine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of pyridine-4-carboxylic acid derivatives.
Reduction: Formation of methyl-pyridin-4-ylmethanol.
Substitution: Formation of halogenated pyridine derivatives.
Scientific Research Applications
Methyl-pyridin-4-ylmethylene-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of methyl-pyridin-4-ylmethylene-amine involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes or receptors, modulating their activity. The compound’s structure allows it to participate in hydrogen bonding and π-π interactions, which are crucial for its biological activity. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
N-(pyridin-4-yl)pyridin-4-amine: Similar structure but lacks the methyl group.
3-methyl-N-(pyridin-4-yl)pyridin-4-amine: Contains an additional methyl group at the 3-position.
3-nitro-N-(pyridin-4-yl)pyridin-4-amine: Contains a nitro group instead of a methyl group.
Uniqueness
Methyl-pyridin-4-ylmethylene-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl group at the 4-position enhances its stability and reactivity compared to other pyridine derivatives. This makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
16273-55-5 |
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Molecular Formula |
C7H8N2 |
Molecular Weight |
120.15 g/mol |
IUPAC Name |
N-methyl-1-pyridin-4-ylmethanimine |
InChI |
InChI=1S/C7H8N2/c1-8-6-7-2-4-9-5-3-7/h2-6H,1H3 |
InChI Key |
GHJXYELCGKCLEJ-UHFFFAOYSA-N |
Canonical SMILES |
CN=CC1=CC=NC=C1 |
Origin of Product |
United States |
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